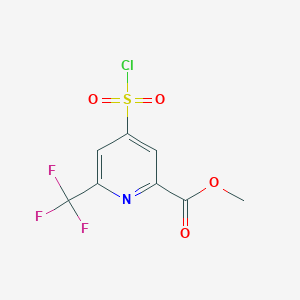

Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C8H5ClF3NO4S |

|---|---|

Molekulargewicht |

303.64 g/mol |

IUPAC-Name |

methyl 4-chlorosulfonyl-6-(trifluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C8H5ClF3NO4S/c1-17-7(14)5-2-4(18(9,15)16)3-6(13-5)8(10,11)12/h2-3H,1H3 |

InChI-Schlüssel |

POWRKHXNBXZQRW-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate generally involves:

- Construction or modification of the pyridine ring with trifluoromethyl substitution

- Introduction of the methyl ester group at position 2

- Chlorosulfonylation at position 4

The order of these steps and the choice of intermediates depend on the reactivity and stability of the substituents.

Preparation of the Pyridine Core with Trifluoromethyl and Methyl Ester Substituents

One reported method starts from 2-chloro-6-(trifluoromethyl)pyridine, which undergoes carbonylation under palladium catalysis to form the methyl ester at position 2:

This step is critical to introduce the methyl ester group selectively at the 2-position while retaining the trifluoromethyl group at the 6-position.

Introduction of the Chlorosulfonyl Group at Position 4

Chlorosulfonylation typically involves electrophilic substitution using chlorosulfonic acid or sulfuryl chloride under controlled conditions. Although specific procedures for this exact compound are scarce, analogous methods for pyridine derivatives involve:

- Reacting the methyl 6-(trifluoromethyl)pyridine-2-carboxylate intermediate with chlorosulfonic acid or chlorosulfonyl chloride at low temperature to introduce the chlorosulfonyl group at the 4-position.

- Careful temperature control (often 0 to 20 °C) to avoid overreaction or degradation.

- Work-up involving quenching with ice or water and purification by extraction and chromatography.

This step requires careful optimization to avoid side reactions, especially due to the sensitivity of the trifluoromethyl and ester groups.

Alternative Synthetic Routes and Intermediates

Other synthetic approaches reported for related trifluoromethylpyridine derivatives include:

- Halogen-lithium exchange reactions at very low temperatures (-100 °C to -78 °C) using n-butyllithium, followed by electrophilic quenching to introduce functional groups.

- Use of trimethylaluminum in tetrahydrofuran and toluene at 0 to 20 °C for nucleophilic additions.

- Vapor-phase fluorination and chlorination sequences starting from methylpyridines to introduce trifluoromethyl and chloro substituents.

However, for this compound, the palladium-catalyzed carbonylation followed by chlorosulfonylation remains the most direct and practical method.

Data Table Summarizing Key Preparation Steps

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chlorosulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized picolinates.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.

Wirkmechanismus

The mechanism of action of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the chlorosulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the desired effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate are best understood through comparison with analogous pyridine and benzoate derivatives. Below is a detailed analysis:

Structural Analogues

Key Differences and Implications

Electronic Effects :

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects, stabilizing negative charges and increasing acidity at adjacent positions compared to chlorine or ethylsulfonyl substituents .

- Chlorosulfonyl (-SO₂Cl) is more reactive than ethylsulfonyl (-SO₂Et) due to the superior leaving group ability of Cl⁻ vs. EtO⁻, facilitating nucleophilic substitutions .

- Steric and Lipophilic Properties: The trifluoromethyl group increases lipophilicity (logP ~2.5 estimated), improving membrane permeability compared to non-fluorinated analogs .

Synthetic Utility :

- The target compound’s chlorosulfonyl group is pivotal for synthesizing sulfonamides, widely used in antibiotics (e.g., sulfa drugs) and protease inhibitors .

- In contrast, benzoate derivatives () are less versatile in medicinal chemistry due to the absence of a pyridine nitrogen, which often participates in hydrogen bonding with biological targets .

Biologische Aktivität

Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C8H6ClF3NO4S

- Molecular Weight : 303.65 g/mol

- CAS Number : 1196157-28-4

The compound features a pyridine ring substituted with a chlorosulfonyl group and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit considerable antimicrobial properties. For instance, studies have shown that certain trifluoromethylpyridine derivatives possess potent activity against various bacterial strains. The introduction of the chlorosulfonyl group in this compound is hypothesized to enhance its interaction with microbial targets, potentially increasing its efficacy against resistant strains.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound has shown promising results in inhibiting the growth of cancer cell lines, particularly hematological malignancies.

A study demonstrated that this compound exhibited an IC50 value of approximately 25 µM against the MV4-11 acute myeloid leukemia cell line, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 28 | Inhibition of proliferation |

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In vitro assays indicated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli and S. aureus. The results showed a marked reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential for development into a therapeutic agent for treating infections caused by resistant bacteria.

Case Study 2: Anticancer Properties

A preclinical study evaluated the anticancer properties of this compound on various human cancer cell lines. The findings revealed that treatment with this compound led to significant apoptosis in cancer cells, with detailed analysis showing activation of caspases and disruption of mitochondrial membrane potential.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. For example:

Trifluoromethylation : Introduction of the trifluoromethyl group at the 6-position via nucleophilic substitution or radical-mediated methods.

Chlorosulfonation : Reaction with chlorosulfonic acid or SO₂Cl₂ under controlled conditions to install the chlorosulfonyl group at the 4-position .

Esterification : Methyl ester formation at the 2-position using methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) .

Patents describe analogous syntheses for related trifluoromethylpyridine carboxylates, emphasizing the need for anhydrous conditions and low temperatures (~0–5°C) during chlorosulfonation to minimize side reactions .

Q. How is the compound characterized using HPLC and LCMS?

- Methodological Answer :

- LCMS : Typical conditions include electrospray ionization (ESI+) with m/z values monitored for [M+H]+. For example, related compounds show m/z 754 [M+H]+ in QC-SMD-TFA05 conditions .

- HPLC : Retention times vary by column and mobile phase. Common setups:

| Column | Mobile Phase | Retention Time (min) | Analysis Condition |

|---|---|---|---|

| YMC-Actus Triart C18 | MeCN/water (0.1% formic acid) | 1.32 | SMD-TFA05 |

| C18 | MeCN/water (0.1% TFA) | 1.23 | SQD-FA05 |

| Adjustments in organic modifier (e.g., acetonitrile gradient) or buffer pH can resolve co-eluting impurities. |

Advanced Research Questions

Q. What strategies optimize the chlorosulfonation step to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use non-polar solvents (e.g., DCM or toluene) to reduce hydrolysis of the chlorosulfonyl group .

- Temperature Control : Maintain temperatures below 10°C to suppress side reactions like sulfonic acid formation .

- Catalysis : Add catalytic amounts of DMAP or pyridine to enhance reactivity of SO₂Cl₂ .

- Workup : Quench excess SO₂Cl₂ with ice-cold water, followed by rapid extraction to isolate the intermediate .

Q. How can conflicting LCMS/HPLC data across studies be resolved?

- Methodological Answer : Discrepancies in retention times or m/z values (e.g., 1.23 min vs. 1.32 min ) often arise from:

- Column Chemistry : Differences in C18 column pore size or bonding phases (e.g., Triart vs. traditional C18).

- Mobile Phase Additives : TFA (0.1%) vs. formic acid (0.1%) alters ionization efficiency and retention behavior .

- Instrument Calibration : Regular calibration with reference standards (e.g., caffeine or reserpine) ensures consistency.

Recommendation : Validate methods using the same column and mobile phase as cited studies for direct comparison.

Q. What are common side reactions during synthesis, and how are they mitigated?

- Methodological Answer :

- Sulfonic Acid Formation : Hydrolysis of the chlorosulfonyl group due to moisture. Mitigation: Use molecular sieves or anhydrous solvents .

- Ester Hydrolysis : Under basic conditions, the methyl ester may hydrolyze to the carboxylic acid. Mitigation: Avoid prolonged exposure to aqueous bases; use mild saponification agents (e.g., LiOH/THF) .

- Trifluoromethyl Group Loss : Harsh conditions (e.g., high heat) may degrade the CF₃ group. Mitigation: Optimize reaction time/temperature via kinetic studies .

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer : The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling:

- Amination : Reacts with primary/secondary amines (e.g., morpholine) to form sulfonamides, as seen in spirocyclic compound syntheses .

- Cross-Coupling : Participates in Suzuki-Miyaura reactions when paired with boronic acids, though Pd catalysis may require ligand optimization to avoid SO₂Cl reduction .

- Stability Considerations : The group is prone to hydrolysis; inert atmospheres (N₂/Ar) and dry solvents are critical for storage and reactions .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic routes (e.g., 31% vs. 100% in Example 405)?

- Methodological Answer : Yield discrepancies often stem from:

- Purification Methods : HPLC purification (31% yield ) vs. crystallization (higher yields but lower purity).

- Scale Differences : Milligram-scale reactions (e.g., 10 mg ) suffer from higher surface-area-to-volume ratios, increasing side reactions.

- Reagent Quality : Impurities in commercial SO₂Cl₂ or amines reduce effective molarity.

Recommendation : Replicate conditions at small scale first, then optimize for scalability.

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.